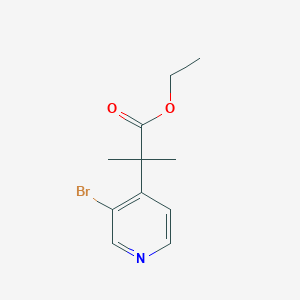

Ethyl 2-(3-bromopyridin-4-yl)-2-methylpropanoate

Description

Properties

IUPAC Name |

ethyl 2-(3-bromopyridin-4-yl)-2-methylpropanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14BrNO2/c1-4-15-10(14)11(2,3)8-5-6-13-7-9(8)12/h5-7H,4H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAVCXRPYQAPPOP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)(C)C1=C(C=NC=C1)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(3-bromopyridin-4-yl)-2-methylpropanoate typically involves the bromination of a pyridine derivative followed by esterification. One common method involves the reaction of 3-bromopyridine with ethyl 2-methylpropanoate in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide or tetrahydrofuran under reflux conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(3-bromopyridin-4-yl)-2-methylpropanoate undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation Reactions: The compound can be oxidized to form corresponding pyridine N-oxides.

Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Substitution: Nucleophiles such as sodium azide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide.

Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous ether.

Major Products Formed

Substitution: Formation of substituted pyridine derivatives.

Oxidation: Formation of pyridine N-oxides.

Reduction: Formation of alcohol derivatives.

Scientific Research Applications

Ethyl 2-(3-bromopyridin-4-yl)-2-methylpropanoate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Employed in the study of enzyme inhibitors and receptor ligands.

Medicine: Investigated for its potential use in the development of pharmaceutical compounds.

Industry: Utilized in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of Ethyl 2-(3-bromopyridin-4-yl)-2-methylpropanoate involves its interaction with specific molecular targets. The bromine atom can participate in halogen bonding, while the ester group can undergo hydrolysis to release the active carboxylic acid. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs in Pharmaceutical Contexts

Ethyl 2-[4-(4-Chlorobenzoyl)-phenoxy]-2-methylpropanoate (CAS: 42019-08-9)

- Structural Differences: Replaces the bromopyridinyl group with a chlorobenzoyl-substituted phenoxy group.

- Applications: Identified as an impurity in pharmaceutical standards (e.g., EP Reference Standards), highlighting its role in quality control for drug manufacturing.

- Synthetic Relevance: Unlike the bromopyridinyl analog, this compound’s synthesis emphasizes phenoxy coupling, which may require milder conditions due to reduced steric hindrance .

Ethyl 2-(2,3-Difluoro-4-(2-Morpholinoethoxy)Benzylidene)-2-Methylpropanoate Derivatives (EP 4374877 A2)

- Structural Differences: Features a difluorobenzylidene-morpholinoethoxy substituent instead of bromopyridinyl.

- Applications: Patented as intermediates for kinase inhibitors.

- Synthetic Data :

Ethyl 2-(2-Bromo-4-Chlorophenoxy)-2-Methylpropanoate (CAS: 1187627-09-3)

- Structural Differences: Contains bromo and chloro substituents on a phenoxy ring.

- Applications : Likely used in agrochemicals or as a reactive intermediate. The dual halogenation increases electrophilicity, enabling nucleophilic aromatic substitution, whereas the bromopyridinyl analog’s pyridine ring directs reactivity toward metal-catalyzed couplings .

Analogs in Flavor and Fragrance Chemistry

Ethyl 2-Methylpropanoate (Ethyl Isobutyrate)

- Structural Differences : Lacks the bromopyridinyl group; simpler ester structure.

- Applications: Key aroma compound in mangoes and wines, contributing fruity notes. The bromopyridinyl analog’s complex structure precludes flavor applications due to toxicity concerns .

- Odor Activity Value (OAV) : >1 in mango cultivars, indicating high sensory impact .

Comparative Physicochemical Properties

Biological Activity

Ethyl 2-(3-bromopyridin-4-yl)-2-methylpropanoate is a pyridine derivative that has garnered interest in various biological and pharmacological contexts. This article explores its biological activity, including mechanisms of action, pharmacokinetics, and applications in medicinal chemistry.

Target Interactions

The compound is known to interact with multiple biological targets due to the presence of the bromine atom, which enhances its reactivity. Pyridine derivatives often engage in non-covalent interactions such as hydrogen bonding, pi-stacking, and electrostatic interactions with their targets. This allows for modulation of various biochemical pathways, particularly those related to inflammation, cancer, and viral infections.

Biochemical Pathways

this compound affects several key biochemical pathways:

- Anti-inflammatory Pathways : It may inhibit pro-inflammatory cytokines.

- Anticancer Activity : The compound has shown potential in inhibiting cancer cell proliferation.

- Antiviral Effects : Similar pyridine derivatives have been investigated for their ability to inhibit viral replication mechanisms.

Pharmacokinetics

The pharmacokinetic profile of this compound suggests good absorption and distribution properties. It is primarily metabolized by the liver, which is common for many pyridine derivatives. Factors such as temperature, pH, and the presence of other molecules can influence its bioavailability and efficacy.

Case Studies

- Antiviral Activity : A study highlighted the compound's potential as an inhibitor of the SARS-CoV 3CLpro protease, a critical enzyme for viral replication. Compounds similar to this compound have been shown to exhibit IC50 values below 10 μM against this target, indicating strong antiviral properties .

- Cancer Research : In vitro studies have demonstrated that certain pyridine derivatives can induce apoptosis in cancer cells. This compound is being explored for its potential to disrupt cancer cell signaling pathways.

Applications in Scientific Research

This compound serves various roles in scientific research:

- Medicinal Chemistry : It is utilized as a scaffold for developing new pharmaceuticals targeting specific diseases.

- Biological Studies : The compound is employed in studying enzyme inhibitors and receptor-ligand interactions.

- Industrial Applications : Its unique properties make it suitable for agrochemical production and specialty chemicals.

Comparison with Similar Compounds

| Compound Name | Key Features |

|---|---|

| Ethyl 2-(3-chloropyridin-4-yl)-2-methylpropanoate | Chlorine substituent alters reactivity |

| Ethyl 2-(3-fluoropyridin-4-yl)-2-methylpropanoate | Fluorine enhances lipophilicity |

| Ethyl 2-(3-iodopyridin-4-yl)-2-methylpropanoate | Iodine provides unique chemical behavior |

This compound stands out due to the bromine atom's size and electronegativity, which influence its chemical behavior significantly compared to its chloro, fluoro, and iodo analogs.

Q & A

Q. What mechanisms explain variability in catalytic efficiency during scale-up?

- Methodological Answer : Heterogeneous mixing in batch reactors reduces catalyst-substrate contact. Switch to microfluidic reactors for improved mass transfer. Monitor reaction progress in real-time via inline FTIR to adjust parameters (e.g., temperature, flow rate) dynamically .

Data Contradiction Analysis

- Example : Discrepancies in reported yields (50–85%) may arise from trace moisture degrading brominating agents (e.g., NBS). Use Karl Fischer titration to ensure solvent dryness (<50 ppm HO). For conflicting LCMS data, verify ionization efficiency with alternative methods (e.g., APCI vs. ESI) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.